

# Technical Support Center: Managing TNO155-Related Toxicities in Animal Models

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## Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the SHP2 inhibitor **TNO155** in animal models. The information is designed to help anticipate, monitor, and manage potential toxicities that may be encountered during preclinical studies.

## Frequently Asked Questions (FAQs)

Q1: What is **TNO155** and how does it work?

A1: **TNO155** is an orally active, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] SHP2 is a key signaling protein that plays a crucial role in the RAS-MAPK pathway, which is involved in cell growth, proliferation, and survival.[4][5] In many cancers, this pathway is hyperactivated. **TNO155** binds to a specific pocket on the SHP2 protein, locking it in an inactive state.[1] This prevents it from activating downstream signaling, thereby inhibiting the growth of cancer cells. SHP2 is also involved in immune cell signaling, and its inhibition may help to modulate immune responses.[5]

Q2: What are the most common toxicities observed with **TNO155** in preclinical and clinical studies?

A2: Based on clinical trial data, the most frequently reported treatment-related adverse events associated with **TNO155** include peripheral edema, diarrhea, increased blood creatine phosphokinase, acneiform dermatitis, thrombocytopenia (decreased platelets), and neutropenia (decreased neutrophils). Reversible decreases in left ventricular ejection fraction

(LVEF) have also been observed, indicating a potential for cardiac toxicity. It is important to note that most of these events were reported as grade 1 or 2 in severity.

Q3: Are there established maximum tolerated doses (MTDs) for **TNO155** in common animal models?

A3: Specific MTDs can vary depending on the animal strain, dosing schedule, and vehicle used. It is crucial to perform a dose-range finding study for your specific experimental conditions. However, published preclinical data can provide a starting point. For example, one study in murine neuroblastoma xenografts reported no drug-related toxicities at a dose of 20 mg/kg of **TNO155** administered twice daily. Preclinical pharmacokinetic data is available for mouse, rat, dog, and monkey models, which can aid in dose selection.[\[2\]](#)

## Troubleshooting Guides

### Issue 1: Animal exhibiting signs of peripheral edema.

- Question: What are the signs of peripheral edema in rodents and how can it be managed?
- Answer:
  - Signs and Monitoring: Peripheral edema in rodents can manifest as swelling of the paws, limbs, or subcutaneous tissues. This can be assessed by visual inspection and palpation. A more quantitative method involves using calipers to measure paw thickness or limb diameter at consistent anatomical locations over time. Body weight should also be monitored closely, as a sudden increase can indicate fluid retention.
  - Management Strategies:
    - Supportive Care: Ensure animals have easy access to food and water. If edema is severe and restricts movement, provide soft bedding and easily accessible food and water sources.
    - Dose Modification: If edema is moderate to severe, consider a dose reduction or a temporary interruption of **TNO155** administration ("drug holiday") until the swelling subsides, in accordance with your IACUC-approved protocol. Some SHP2 inhibitors have been shown to be better tolerated with intermittent dosing schedules.

- Diuretics: In consultation with a veterinarian, the use of diuretics can be considered to manage fluid retention. However, this can complicate the study and should be used with caution, with careful monitoring of hydration and electrolyte balance.

## Issue 2: Animal experiencing diarrhea and weight loss.

- Question: How should I manage gastrointestinal toxicity, such as diarrhea and weight loss, in my animal models?
- Answer:
  - Monitoring: Daily monitoring of body weight and stool consistency is critical. A weight loss of more than 15-20% from baseline is a common endpoint and requires intervention. Stool can be scored based on its consistency (e.g., well-formed, soft, liquid).
  - Management Strategies:
    - Supportive Care: Provide supportive care to prevent dehydration by ensuring ad libitum access to drinking water. Consider supplementing with hydrogel packs or electrolyte-supplemented water.
    - Dietary Modification: A more palatable and easily digestible diet, such as a wet mash, can help with both nutritional intake and hydration.
    - Anti-diarrheal Agents: For mild to moderate diarrhea, the administration of a kaolin-pectin-based anti-diarrheal formulation can be considered. Loperamide, a  $\mu$ -opioid receptor agonist, has also been used prophylactically in preclinical models of TKI-induced diarrhea.
    - Dose Modification: If diarrhea is severe or persistent, a dose reduction or temporary interruption of **TNO155** administration should be implemented as per the approved animal protocol.

## Issue 3: Abnormal hematological findings.

- Question: What hematological toxicities are associated with **TNO155** and how should they be monitored?

- Answer:
  - Potential Toxicities: Thrombocytopenia (low platelets) and neutropenia (low neutrophils) have been reported with **TNO155**.
  - Monitoring Protocol:
    - Blood Collection: Perform periodic blood collection for a complete blood count (CBC). The frequency of collection will depend on the study duration and dosing schedule but is recommended at baseline and at regular intervals during treatment.
    - Intervention Thresholds: Establish clear intervention thresholds in your protocol. For example, a significant drop in platelet or neutrophil counts may trigger a dose modification or treatment interruption.
    - Supportive Care: While there are no specific supportive care measures for mild to moderate hematological changes in a research setting, close monitoring is essential to prevent complications. In cases of severe neutropenia, the risk of infection increases, and appropriate animal husbandry practices to maintain a clean environment are crucial.

## Issue 4: Suspected cardiac toxicity.

- Question: How can I monitor for potential cardiotoxicity in my animal studies?
- Answer:
  - Monitoring: The most common method for assessing cardiac function in rodents is transthoracic echocardiography. This non-invasive technique can measure parameters like left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
  - Experimental Protocol:
    - Baseline Measurement: Obtain baseline echocardiograms before initiating **TNO155** treatment.
    - Follow-up Imaging: Perform follow-up echocardiograms at predetermined time points during the study to detect any changes in cardiac function.

- Histopathology: At the end of the study, collect heart tissue for histopathological analysis to assess for any signs of myocardial injury.
- Management: If a significant decrease in LVEF or other signs of cardiac dysfunction are observed, this would be a critical finding. Depending on the severity, this could lead to the termination of the animal from the study and would be an important dose-limiting toxicity to report.

## Issue 5: Animal developing skin lesions.

- Question: What should I do if animals on **TNO155** develop skin abnormalities?
- Answer:
  - Monitoring: Conduct daily visual inspection of the skin and coat. Look for signs of acneiform dermatitis, which can present as rashes, pustules, or inflammation.
  - Management Strategies:
    - Documentation: Document the location, size, and severity of any skin lesions. Photographic documentation can be useful.
    - Supportive Care: Keep the affected areas clean to prevent secondary infections. Consult with veterinary staff for appropriate topical treatments if necessary, ensuring they do not interfere with the study's objectives.
    - Histopathology: At necropsy, collect skin samples from affected and unaffected areas for histopathological examination to characterize the nature of the skin reaction.

## Quantitative Data Summary

The following tables summarize common treatment-related adverse events observed in clinical trials of **TNO155**. This data can help researchers anticipate potential toxicities in their animal models.

Table 1: Common Treatment-Related Adverse Events with **TNO155** Monotherapy

Adverse Event	All Grades (%)	Grade $\geq 3$ (%)
Increased blood creatine phosphokinase	28	Data not specified
Peripheral edema	26	Data not specified
Diarrhea	26	3
Acneiform dermatitis	23	Data not specified
Decreased platelets	Data not specified	4
Decreased neutrophils	Data not specified	3
Increased aspartate aminotransferase	Data not specified	3

Data is synthesized from published clinical trial results. Percentages represent the proportion of patients experiencing the adverse event.

Table 2: Common Any-Grade Adverse Events with **TNO155** in Combination Therapies

Combination	Common Adverse Events
TNO155 + Spartalizumab	Increased AST, increased ALT, increased CPK, anemia, thrombocytopenia, peripheral edema, diarrhea
TNO155 + Ribociclib	Thrombocytopenia, increased AST, increased CPK, anemia, increased ALT, diarrhea, neutropenia, pyrexia, peripheral edema
TNO155 + JDQ443	Increased AST, increased ALT

AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, CPK: Creatine Phosphokinase.

## Detailed Experimental Protocols

## Protocol 1: Monitoring Hematological Toxicity

- Blood Collection (Mouse):
  - Collect 50-100  $\mu$ L of blood via the submandibular or saphenous vein for interim analyses. For terminal collection, cardiac puncture can be performed under deep anesthesia.
  - Use tubes coated with an appropriate anticoagulant (e.g., EDTA) for CBC analysis.
- Complete Blood Count (CBC) Analysis:
  - Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, and hematocrit.
- Frequency:
  - Collect blood at baseline (before the first dose), weekly for the first 4 weeks, and then bi-weekly for the remainder of the study, or as the experimental design dictates.

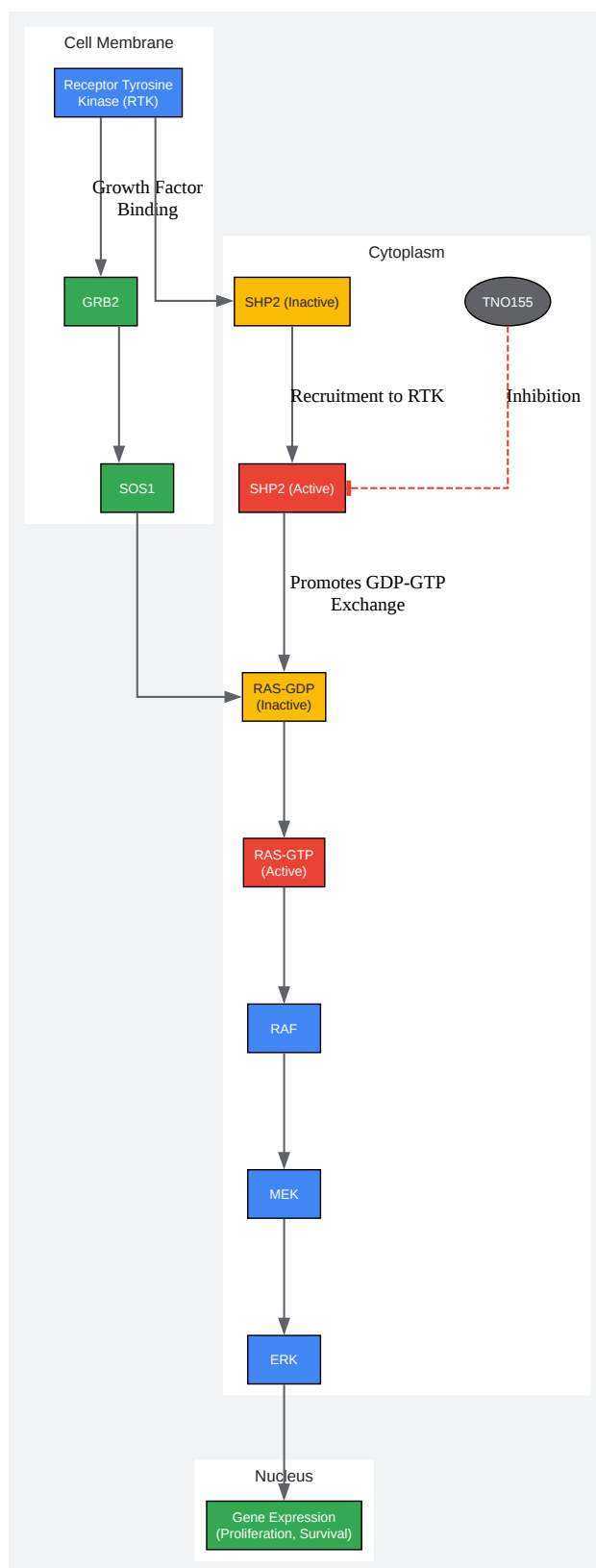
## Protocol 2: Assessment of Cardiac Function using Echocardiography (Mouse)

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (1-2% for maintenance).
  - Remove chest hair using a depilatory cream to ensure good probe contact.
  - Place the mouse in a supine position on a heated platform to maintain body temperature.
- Image Acquisition:
  - Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).
  - Acquire two-dimensional (B-mode) and M-mode images from the parasternal long-axis and short-axis views.

- Measurements:
  - From the M-mode images of the short-axis view at the level of the papillary muscles, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
  - Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.
- Frequency:
  - Perform echocardiography at baseline and at the end of the study. For longer-term studies, intermediate assessments (e.g., monthly) are recommended.

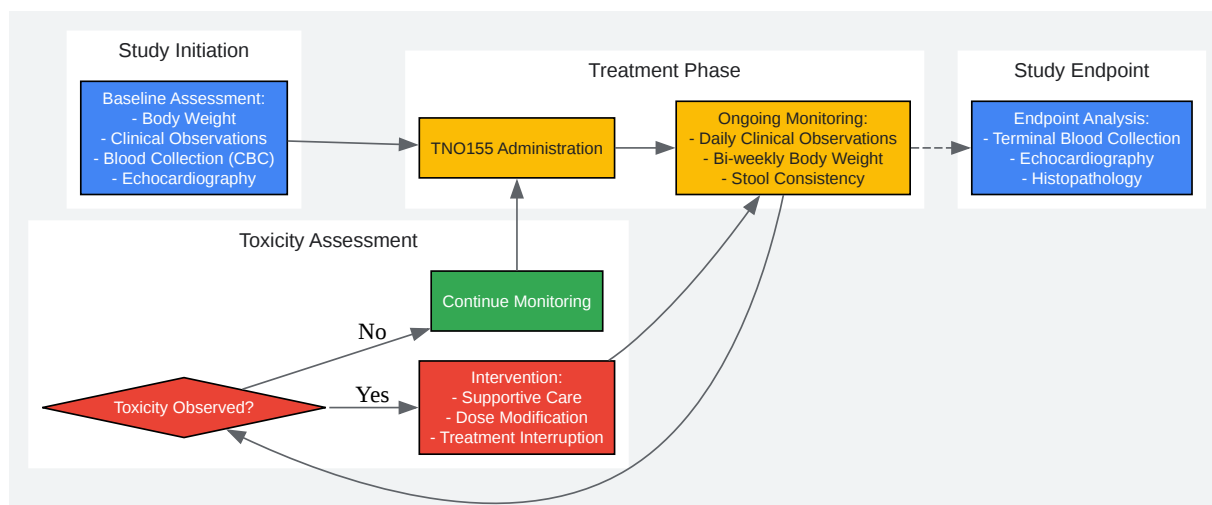
## Visualizations





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Caption: **TNO155** inhibits the SHP2 signaling pathway.



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Caption: Workflow for monitoring **TNO155** toxicities.

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